Transketolase-IN-5

Herbicide Discovery Weed Science Transketolase Inhibition

Transketolase-IN-5 (designated as compound 6ba in the primary literature) is a pyrazole amide derivative developed as a small-molecule inhibitor of transketolase (TK/TKL), a key enzyme in the plant Calvin cycle and pentose phosphate pathway. As part of a rationally designed series optimized from lead compound 4u, this compound was synthesized through systematic structural modification targeting the TK active site.

Molecular Formula C20H24ClN5O
Molecular Weight 385.9 g/mol
Cat. No. B12372923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTransketolase-IN-5
Molecular FormulaC20H24ClN5O
Molecular Weight385.9 g/mol
Structural Identifiers
SMILESC1CC1CN(CC2CC2)C3=C(C=NN3C4=C(C=CC=N4)Cl)C(=O)NC5CC5
InChIInChI=1S/C20H24ClN5O/c21-17-2-1-9-22-18(17)26-20(16(10-23-26)19(27)24-15-7-8-15)25(11-13-3-4-13)12-14-5-6-14/h1-2,9-10,13-15H,3-8,11-12H2,(H,24,27)
InChIKeyDHOSCCVQXKDPHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Transketolase-IN-5 (Compound 6ba): Baseline Characteristics and Procurement Profile


Transketolase-IN-5 (designated as compound 6ba in the primary literature) is a pyrazole amide derivative developed as a small-molecule inhibitor of transketolase (TK/TKL), a key enzyme in the plant Calvin cycle and pentose phosphate pathway [1]. As part of a rationally designed series optimized from lead compound 4u, this compound was synthesized through systematic structural modification targeting the TK active site [1]. The compound is classified as a novel herbicide lead candidate with activity demonstrated across multiple weed species and validated through both in vivo herbicidal assays and in vitro enzyme inhibition studies [1].

Why Generic Transketolase Inhibitor Substitution Is Inadequate for Transketolase-IN-5 (6ba) Research


Transketolase inhibitors are not functionally interchangeable due to significant structural and pharmacodynamic divergence across chemical series. Transketolase-IN-5 (6ba) belongs to a specific pyrazole amide chemotype optimized from lead compound 4u, with activity verified against multiple weed species including Digitaria sanguinalis, Amaranthus retroflexus, and Setaria viridis [1]. Other transketolase inhibitors such as Transketolase-IN-4 (IC50 = 3.9 μM against human transketolase), Transketolase-IN-7 (IC50 = 6.66 mg/L against C. rotundus), and pyrazole acyl thiourea derivatives 7a/7e (IC50 = 0.740 and 0.474 mg/L against SvTKL) exhibit different potency profiles, selectivity windows, and species specificity [2]. Generic substitution without quantitative comparative data risks experimental inconsistency, misinterpretation of mechanism-of-action studies, and failure to replicate published herbicidal efficacy [1]. The evidence below establishes precisely where Transketolase-IN-5 (6ba) demonstrates quantifiable differentiation versus both commercial herbicide controls and structurally distinct transketolase inhibitor chemotypes.

Transketolase-IN-5 (6ba) Quantitative Differentiation Evidence Versus Comparators


Root Growth Inhibition Against Digitaria sanguinalis: Transketolase-IN-5 (6ba) Outperforms Commercial Herbicides Mesotrione and Nicosulfuron

Transketolase-IN-5 (6ba) demonstrated approximately 90% root inhibition against Digitaria sanguinalis (DS) using the small cup method, a performance that exceeded both mesotrione and nicosulfuron positive controls [1]. The compound also achieved 80% root inhibition against Amaranthus retroflexus (AR) and Setaria viridis (SV) under identical assay conditions [1].

Herbicide Discovery Weed Science Transketolase Inhibition

Foliar Spray Efficacy at Field-Relevant Application Rates: Transketolase-IN-5 (6ba) Achieves ≥80% Weed Suppression at 150 g ai/ha

By foliar spray method at an application rate of 150 g active ingredient per hectare, Transketolase-IN-5 (6ba) achieved approximately 80% inhibition against Digitaria sanguinalis (DS) and over 80% inhibition against Setaria viridis (SV) [1].

Postemergence Herbicide Foliar Application Weed Control

On-Target Enzyme Inhibition Validation: Transketolase-IN-5 (6ba) TK Inhibition Correlates with Herbicidal Phenotype

TK enzyme activity inhibition assays confirmed that the herbicidal effects of Transketolase-IN-5 (6ba) correlate directly with transketolase enzyme suppression. The inhibition effect of 6ba against TK enzyme activity was consistent with its observed herbicidal activity outcomes [1].

Mode of Action Validation Enzyme Inhibition Assay Target Engagement

Molecular Docking Evidence: Transketolase-IN-5 (6ba) Occupies TK Active Cavity with Strong Binding Interactions

Molecular docking analysis revealed that Transketolase-IN-5 (6ba) penetrates deeply into the active cavity of transketolase and binds via strong intermolecular interactions [1]. This binding mode is consistent with competitive inhibition at the TK active site and supports the compound's rational design trajectory from lead 4u [1].

Molecular Docking Structure-Based Drug Design Binding Mode Analysis

Chemotype Differentiation: Transketolase-IN-5 (6ba) Belongs to Structurally Distinct Pyrazole Amide Series Optimized from Lead 4u

Transketolase-IN-5 (6ba) is a pyrazole amide derivative obtained through systematic structural optimization of lead compound 4u [1]. This chemotype differs from other transketolase inhibitor series such as propionamide-pyrazole-carboxylates (e.g., C23, C33) and pyrazole acyl thioureas (e.g., 7a, 7e with IC50 values of 0.740 and 0.474 mg/L) [2].

Pyrazole Amide Lead Optimization Chemical Series

Multi-Species Activity Profile: Transketolase-IN-5 (6ba) Demonstrates Broad-Spectrum Efficacy Across Three Key Weed Species

Transketolase-IN-5 (6ba) exhibits consistent herbicidal activity across three agriculturally relevant weed species: Digitaria sanguinalis (crabgrass, monocot), Amaranthus retroflexus (pigweed, dicot), and Setaria viridis (green foxtail, monocot) [1]. The compound achieves ≥80% root inhibition across all three species by the small cup method and ≥80% foliar spray efficacy against DS and SV at 150 g ai/ha [1].

Broad-Spectrum Herbicide Weed Spectrum Grass and Broadleaf Control

Transketolase-IN-5 (6ba): High-Value Research and Industrial Application Scenarios


Novel Herbicide Lead Optimization Programs Targeting Transketolase

Transketolase-IN-5 (6ba) serves as a validated lead compound for herbicide discovery programs targeting transketolase. The compound has demonstrated superior root inhibition (~90% against Digitaria sanguinalis) compared to commercial herbicides mesotrione and nicosulfuron, along with confirmed on-target enzyme inhibition and resolved binding mode via molecular docking [1]. Researchers can leverage this established structure-activity relationship data and the pyrazole amide scaffold for further lead optimization, including derivatization to improve potency, crop selectivity, or physicochemical properties [1].

Mechanism-of-Action Validation Studies for Transketolase-Targeted Herbicides

Transketolase-IN-5 (6ba) provides a validated chemical probe for confirming transketolase as the herbicidal site-of-action in mechanism studies. The compound's in vitro TK enzyme inhibition has been directly correlated with whole-plant herbicidal activity, establishing target engagement [1]. This makes 6ba suitable as a positive control or reference inhibitor in assays designed to validate novel transketolase inhibitors, assess target-based resistance mechanisms, or benchmark newly discovered chemotypes against an established pyrazole amide scaffold [1].

Comparative Herbicide Efficacy Testing Across Weed Species

Transketolase-IN-5 (6ba) is well-suited for comparative efficacy studies due to its documented activity across three key weed species—Digitaria sanguinalis (crabgrass), Amaranthus retroflexus (pigweed), and Setaria viridis (green foxtail)—representing both monocot and dicot weeds [1]. The compound has been tested under standardized conditions (small cup method for root inhibition, foliar spray at 150 g ai/ha for postemergence activity), providing a reproducible baseline for cross-study comparisons [1]. Researchers evaluating new transketolase inhibitors or comparing chemotypes can use 6ba as a reference standard.

Structure-Based Drug Design and Molecular Modeling Studies

The resolved binding mode of Transketolase-IN-5 (6ba)—deep active cavity penetration with strong intermolecular interactions—supports its use in structure-based drug design and molecular modeling workflows [1]. Computational chemists can employ this experimentally validated binding pose as a reference for virtual screening, pharmacophore modeling, or free energy perturbation calculations aimed at discovering next-generation transketolase inhibitors with improved binding affinity or novel intellectual property positions [1].

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